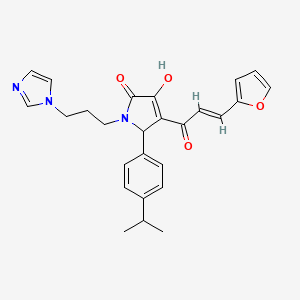
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one (CAS Number: 862316-22-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features multiple pharmacologically relevant moieties, including an imidazole ring, furan, and pyrrole, which are known to contribute to various biological effects.
Structural Characteristics
The molecular formula of the compound is C27H29N3O4, with a molecular weight of 459.5 g/mol. The presence of the imidazole and furan rings suggests potential interactions with biological targets, such as enzymes and receptors, which may lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O4 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 862316-22-1 |
Antimicrobial Activity
Research indicates that compounds containing imidazole and furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Imidazole derivatives are often noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
Compounds with furan moieties have been reported to exert anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways are potential mechanisms through which this compound could exert its effects .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of a series of imidazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies on similar pyrrole-containing compounds showed promising results in inhibiting the proliferation of cancer cells. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activity spectrum of this compound based on its structural features. These predictions can guide further experimental validation by highlighting potential therapeutic areas .
特性
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-18(2)19-6-8-20(9-7-19)24-23(22(30)11-10-21-5-3-16-33-21)25(31)26(32)29(24)14-4-13-28-15-12-27-17-28/h3,5-12,15-18,24,31H,4,13-14H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYSYONEDKMJZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













